Fragment Scaffold Crystallographic Validation: The JHS Core Binds Three Structurally Divergent Protein Targets at Atomic Resolution
The core scaffold of CAS 1091042-68-0 — the 4-phenyloxan-4-yl methylamine moiety — is crystallographically identical to the JHS fragment ligand, which has been experimentally validated as a protein-binding fragment in three independent PanDDA fragment-screening campaigns at resolutions ranging from 1.14 Å to 1.74 Å [1][2][3]. This scaffold-level binding evidence provides a structural rationale unavailable for many uncharacterized catalog compounds. In contrast, the simpler N-[(4-phenyloxan-4-yl)methyl]acetamide (JHS, MW 233.3) lacks the phthalimide handle and therefore cannot serve as a Gabriel synthesis intermediate; the free amine (4-phenyloxan-4-yl)methanamine (MW 191.3, CAS 14006-32-7) lacks both the phthalimide protecting group and the validated acetyl capping group, and its binding to the same protein targets has not been independently confirmed in published crystallographic data [4].
| Evidence Dimension | Number of crystallographically validated protein targets for the core 4-phenyloxan-4-yl methylamine scaffold (via JHS fragment) |
|---|---|
| Target Compound Data | Scaffold validated in 3 targets: human PTP1B (PDB 5QEA, 1.74 Å), T. cruzi FPPS (PDB 5QPU), SARS-CoV-2 Nsp3 macrodomain (PDB 5S3G, 1.14 Å) |
| Comparator Or Baseline | Free amine (CAS 14006-32-7): no published crystallographic protein-ligand complex structures; JHS fragment (N-[(4-phenyloxan-4-yl)methyl]acetamide): same 3 targets validated, but lacks phthalimide synthetic handle |
| Quantified Difference | 3 validated protein targets for scaffold vs. 0 for free amine; phthalimide derivative retains scaffold binding precedent while adding synthetic functionality |
| Conditions | PanDDA fragment screening by X-ray crystallography; fragment concentration ≥50 mM in crystallization soak; data collected at Diamond Light Source beamline I04-1 |
Why This Matters
Procurement of a compound whose core scaffold has multi-target crystallographic validation de-risks SAR campaigns relative to purchasing a scaffold with no experimental protein-binding evidence.
- [1] Keedy DA, Hill ZB, Biel JT, Kang E, Rettenmaier TJ, Brandao-Neto J, Pearce NM, von Delft F, Wells JA, Fraser JS. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife. 2018;7:e36307. PDB 5QEA: JHS fragment bound to PTP1B at 1.74 Å resolution. View Source
- [2] Schuller M, Correy GJ, Gahbauer S, Fearon D, Wu T, Díaz RE, et al. Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Science Advances. 2021;7(16):eabf8711. PDB 5S3G: JHS fragment bound to SARS-CoV-2 Nsp3 macrodomain at 1.14 Å resolution. View Source
- [3] PDB 5QPU. PanDDA analysis group deposition — Crystal Structure of T. cruzi FPPS in complex with FMOPL000733a (JHS). RCSB Protein Data Bank. View Source
- [4] RCSB PDB Ligand Summary: JHS. N-[(4-phenyloxan-4-yl)methyl]acetamide. PDB entries: 5QEA, 5QPU, 5S3G. MW: 233.306 Da. No PDB entries for (4-phenyloxan-4-yl)methanamine. View Source
